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Compound Name: Anti-inflammatory agent 66

Cat. No.: B12379909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of Celecoxib, a

selective cyclooxygenase-2 (COX-2) inhibitor. Celecoxib is a nonsteroidal anti-inflammatory

drug (NSAID) utilized for the management of osteoarthritis, rheumatoid arthritis, acute pain,

and other inflammatory conditions.[1][2][3][4] Its therapeutic effects, including anti-inflammatory,

analgesic, and antipyretic properties, stem from the selective inhibition of COX-2, which

reduces the synthesis of inflammatory prostaglandins.[1][5][6] This selective action is designed

to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also

inhibit the COX-1 enzyme.[2][6]

Pharmacokinetic Profile: ADME
Celecoxib undergoes absorption, distribution, metabolism, and excretion (ADME) processes

that are crucial for its therapeutic efficacy and safety profile.

Absorption
Following oral administration, celecoxib is rapidly absorbed from the gastrointestinal tract,

reaching peak plasma concentrations (Cmax) in approximately 2 to 4 hours.[2][5][7] The area

under the plasma concentration-time curve (AUC) generally increases proportionally with doses

between 100 mg and 800 mg.[2] While the absolute bioavailability in humans has not been

formally determined, studies in dogs show that absorption is significantly influenced by the

formulation, with solutions having higher bioavailability (64-88%) than solid capsules (22-40%).
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[8] In humans, administration with a high-fat meal can delay the time to peak concentration by

1 to 2 hours and may slightly increase the total absorption (AUC) by 10% to 20%.[8][9]

Distribution
Celecoxib is extensively distributed throughout the body tissues, as indicated by its large

apparent volume of distribution at steady state (Vss/F), which is approximately 400-455 L.[1][2]

[9] The drug is highly bound to plasma proteins (~97%), primarily to albumin, with some binding

to α₁-acid glycoprotein.[2][9][10]

Metabolism
Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted

unchanged in the urine and feces.[3][7][9] The primary metabolic pathway is the methyl

hydroxylation of the tolyl group to form a primary alcohol (hydroxycelecoxib).[3][7] This reaction

is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor

contribution from CYP3A4.[3][5][7] The hydroxycelecoxib metabolite is then further oxidized by

cytosolic alcohol dehydrogenases to form the corresponding carboxylic acid

(carboxycelecoxib).[3][7][11] Finally, carboxycelecoxib can be conjugated with glucuronic acid.

[3][7] None of these three primary metabolites (hydroxycelecoxib, carboxycelecoxib, and the

glucuronide conjugate) possess any inhibitory activity against COX-1 or COX-2 enzymes.[3][7]

[9]

Genetic polymorphisms in the CYP2C9 enzyme can significantly impact celecoxib's

pharmacokinetics.[5][7] Individuals who are poor metabolizers due to carrying variant alleles

like CYP2C9*3 have been shown to have significantly increased plasma exposure to celecoxib

compared to individuals with normal CYP2C9 activity.[5][7][12]

Excretion
Celecoxib is eliminated from the body primarily through hepatic metabolism.[9] The metabolites

are excreted in both the feces (approximately 57%) and urine (approximately 27%).[7][9] The

elimination half-life (t½) of celecoxib in healthy, fasted individuals is approximately 11 hours.[1]

[2][9]
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The following table summarizes the key pharmacokinetic parameters for Celecoxib in healthy

adult subjects.

Parameter Value Unit Citation(s)

Time to Peak (Tmax) 2 - 4 hours [2][5][9]

Peak Plasma Conc.

(Cmax)
705 (for 200 mg dose) ng/mL [9]

Volume of Distribution

(Vd/F)
~400 - 455 L [1][2][10]

Plasma Protein

Binding
~97 % [2][9][10]

Elimination Half-Life

(t½)
~11 hours [1][2][9]

Apparent Clearance

(CL/F)
~500 mL/min [10]

Metabolizing Enzymes
CYP2C9 (major),

CYP3A4 (minor)
- [3][5][7]

Excretion (unchanged

drug)
< 3 % [3][7][9]

Excretion Route
Feces (~57%), Urine

(~27%)
% of dose [7][9]

Experimental Protocols
Detailed methodologies are essential for the accurate characterization of a drug's

pharmacokinetic profile. Below are representative protocols for key experiments.

Protocol: In Vivo Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a single oral dose of 200 mg

Celecoxib in healthy volunteers.
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Subjects: A cohort of healthy male volunteers (e.g., n=18), with a mean age of ~21 years and

mean weight of ~63 kg.[13] Subjects undergo a full medical screening, and those with a

history of significant medical conditions or allergies to NSAIDs are excluded.

Study Design: An open-label, single-dose study. Volunteers fast overnight before receiving a

single 200 mg oral dose of Celecoxib.[13]

Blood Sampling: Serial venous blood samples are collected into heparinized tubes at pre-

dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12,

24, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below

until analysis.

Bioanalysis: Plasma concentrations of Celecoxib are determined using a validated High-

Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) method.[13]

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed

using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC,

t½, CL/F, and Vd/F.

Protocol: In Vitro Metabolism with Human Liver
Microsomes

Objective: To identify the primary CYP450 enzymes responsible for Celecoxib metabolism.

Materials: Pooled human liver microsomes (HLMs), recombinant human CYP enzymes (e.g.,

rCYP2C9, rCYP3A4), Celecoxib, NADPH regenerating system, and specific chemical

inhibitors (e.g., sulfaphenazole for CYP2C9).[11][14]

Incubation: Celecoxib is incubated with HLMs or recombinant CYPs in a phosphate buffer at

37°C. The reaction is initiated by adding the NADPH regenerating system. For inhibition

studies, microsomes are pre-incubated with a specific inhibitor before the addition of

Celecoxib.

Sample Processing: The reaction is terminated after a set time by adding a cold organic

solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate the protein, and

the supernatant is collected for analysis.
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Analysis: The formation of the primary metabolite, hydroxycelecoxib, is quantified using a

validated LC-MS/MS method.[11]

Data Analysis: The rate of metabolite formation is calculated. The contribution of individual

CYP enzymes is determined by comparing the metabolic rates in the presence and absence

of specific inhibitors and by using a panel of recombinant enzymes.[14] Kinetic parameters

(Km and Vmax) can be determined by measuring reaction rates at various substrate

concentrations.[14]

Protocol: Bioanalytical Method (LC-MS/MS) for
Celecoxib in Plasma

Objective: To accurately quantify Celecoxib concentrations in human plasma samples.

Sample Preparation: A protein precipitation method is commonly used.[15] To a small volume

of plasma (e.g., 100 µL), an internal standard (e.g., Celecoxib-D4) is added, followed by a

precipitating agent like methanol.[15] The mixture is vortexed and then centrifuged at high

speed. The resulting supernatant is transferred for injection into the LC-MS/MS system.

Chromatography:

Column: A C18 reverse-phase column (e.g., 55 mm × 2 mm, 3 µm particle size).[15]

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer

(e.g., 10 mM ammonium acetate) is used in an isocratic elution.[15]

Flow Rate: A typical flow rate is maintained for optimal separation.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in negative mode.[15]

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Specific precursor-to-product ion transitions are monitored for Celecoxib (e.g., m/z

380→316) and the internal standard (e.g., m/z 384→320).[15]
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Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte

to the internal standard against a range of known concentrations. The concentration of

Celecoxib in the unknown samples is then interpolated from this curve. The lower limit of

quantification is typically in the low ng/mL range.[15]
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Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.
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Caption: Primary metabolic pathway of Celecoxib in the liver.
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Caption: Standardized workflow for an in vivo human pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12379909#pharmacokinetics-of-anti-inflammatory-
agent-66]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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